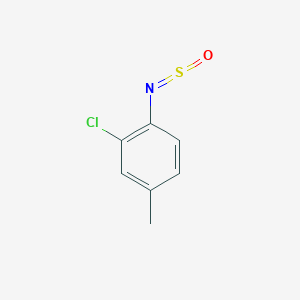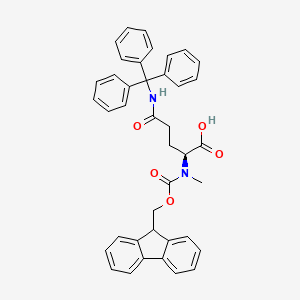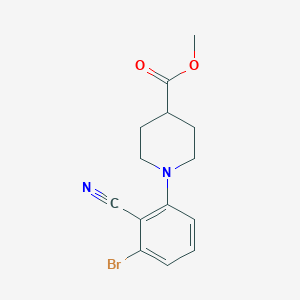![molecular formula C17H17NOS B1458299 5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine CAS No. 1803586-19-7](/img/structure/B1458299.png)
5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine
Overview
Description
5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^2,6]deca-2(6),4-dien-4-amine (MBTDA) is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. The compound has been found to have a wide range of properties, such as a high degree of solubility in most organic solvents and a low melting point. It has also been shown to be an effective catalyst for a variety of organic reactions, making it a useful tool for synthetic organic chemists.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds with complex structures, including those with thiazole moieties, are synthesized to explore their structural properties and potential biological activities. For example, the synthesis of derivatives like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, and their structural analysis through single-crystal X-ray diffraction, offer insights into their molecular geometry and potential interactions at the molecular level (叶姣 et al., 2015).
Biological Activities and Applications
- Antitumor Activity : The study of compounds with specific structural features, including thiazole derivatives, for their potential antitumor activities is a significant area of research. Investigations into the biological activities of synthesized compounds can lead to the discovery of new antitumor agents (叶姣 et al., 2015).
- Antimicrobial Activities : Synthesis of novel compounds and evaluation of their antimicrobial activities is another critical area of research. Studies on compounds like 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide highlight the ongoing efforts to find new antimicrobial agents with potential applications in healthcare (Bayrak et al., 2009).
Material Science Applications
- Liquid Crystalline and Fire Retardant Molecules : The development of novel materials with specific functionalities, such as liquid crystalline properties and fire retardant capabilities, is a significant application area for synthesized compounds. Research on cyclotriphosphazene core compounds demonstrates the potential for creating materials with advanced properties (Jamain et al., 2020).
properties
IUPAC Name |
(4-amino-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-dien-5-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-9-2-4-10(5-3-9)15(19)14-13-11-6-7-12(8-11)16(13)20-17(14)18/h2-5,11-12H,6-8,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUPNHFNDBXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C4CCC3C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)

![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)


![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)




